GSK-J4 hydrochloride
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Overview
Description
GSK-J4 (hydrochloride) is a potent inhibitor of the Jumonji domain-containing protein D3 (JMJD3) and UTX histone demethylases. These enzymes are responsible for demethylating the tri-methylated lysine 27 on histone H3 (H3K27me3), a mark associated with gene silencing. By inhibiting these enzymes, GSK-J4 (hydrochloride) can upregulate H3K27me3 levels, leading to gene silencing and impacting various cellular processes .
Mechanism of Action
Target of Action
GSK-J4 hydrochloride is a potent dual inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . These enzymes are responsible for the demethylation of the tri-methylated lysine 27 on histone H3 (H3K27me3), a process that activates transcription . The dysregulation of H3K27me3 has been implicated in the progression of various cancers .
Mode of Action
This compound interacts with the α-ketoglutarate binding site at the catalytic region of JMJD3 and UTX, inhibiting their enzymatic activity . This inhibition leads to an increase in the levels of H3K27me3, which is associated with gene silencing . As a result, the expression of genes regulated by these enzymes is altered .
Biochemical Pathways
This compound affects several molecular pathways related to cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness . By inhibiting JMJD3 and UTX, this compound increases the global level of H3K27me3, leading to the suppression of gene expression and impacting these pathways .
Pharmacokinetics
This compound is a cell-permeable prodrug of GSK-J1 . It is rapidly hydrolyzed by macrophage esterases upon administration, leading to the generation of pharmacologically relevant intracellular concentrations of GSK-J1 .
Result of Action
The inhibition of JMJD3 and UTX by this compound leads to various molecular and cellular effects. It reduces cell viability and arrests cell cycle progression at the S phase by decreasing the expression of CyclinD1 and CyclinA2 and increasing that of P21 . Moreover, this compound enhances the expression of apoptosis-related proteins (cle-caspase-9 and bax) and inhibits the PKC-α/p-Bcl2 pathway to promote cell apoptosis . It also induces endoplasmic reticulum stress-related apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of esterases in the cellular environment is crucial for the conversion of this compound into its active form, GSK-J1 . Additionally, the compound’s action can be modulated by other substances present in the environment. For example, selenium has been shown to inhibit JMJD3 and UTX, similar to this compound, and their combined use has shown promising results in the treatment of cervical cancer .
Biochemical Analysis
Biochemical Properties
GSK-J4 hydrochloride is an inhibitor of the Jumonji domain-containing protein D3 (JMJD3) histone demethylase . JMJD3 demethylates the tri-methylated lysine 27 on histone H3 (H3K27me3) to activate transcription . By inhibiting JMJD3, this compound can impact key pathways such as cell proliferation, cell cycle, and apoptosis that are often targeted by anti-cancer agents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cell proliferation and migration and induces apoptosis in human glioma cell lines . It also induces apoptosis and cell cycle arrest in human acute myeloid leukemia cells and slows disease progression in a leukemia mouse model . Furthermore, it reduces cell proliferation of castration-resistant human prostate cancer cells .
Molecular Mechanism
This compound is a histone demethylase inhibitor that inhibits the JMJD3/UTX enzyme, which results in the upregulation of H3K27me3 levels . This modulation of H3K27me3 levels can impact various molecular pathways, including apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .
Temporal Effects in Laboratory Settings
This compound has been shown to have time-dependent effects in laboratory settings. For example, it has been reported to reduce cell viability and arrest cell cycle progression at the S phase by decreasing the expression of CyclinD1 and CyclinA2 and increasing that of P21 . Moreover, this compound enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to attenuate disease progression in a human acute myeloid leukemia xenograft mouse model . Furthermore, it has been reported to have a remarkable ability to reduce the parasite burden of tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It targets pathways like apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .
Transport and Distribution
It is known that this compound is a cell-permeable compound , suggesting that it can easily cross cell membranes and distribute within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK-J4 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of GSK-J4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: GSK-J4 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving GSK-J4 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pH conditions .
Major Products: The major products formed from the reactions of GSK-J4 (hydrochloride) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
GSK-J4 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the role of histone demethylases in gene regulation and epigenetics. In cancer research, GSK-J4 (hydrochloride) has shown potential as an anti-cancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
In addition to cancer research, GSK-J4 (hydrochloride) is used to study inflammatory diseases, as it can inhibit the production of pro-inflammatory cytokines in macrophages. It is also employed in neurobiology research to investigate the role of histone demethylation in neuronal development and function .
Comparison with Similar Compounds
GSK-J4 (hydrochloride) is unique in its dual inhibition of JMJD3 and UTX histone demethylases. Similar compounds include GSK-J1, which is the cell-permeable prodrug of GSK-J4, and other histone demethylase inhibitors such as IOX1 and JIB-04. Compared to these compounds, GSK-J4 (hydrochloride) has shown higher specificity and potency in inhibiting JMJD3 and UTX, making it a valuable tool in epigenetic research .
References
Properties
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWLTBYINKVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of GSK-J4 hydrochloride, and how does this relate to its potential against Toxoplasma gondii?
A: this compound is a potent and selective inhibitor of histone lysine demethylases, specifically the JMJD3/UTX and JMJD2 families. [] While its exact mechanism against Toxoplasma gondii is not fully elucidated in the provided abstract, it's plausible that its inhibitory action on these epigenetic regulators interferes with crucial parasite gene expression patterns. This disruption could lead to impaired parasite growth and survival. Further research is needed to confirm the specific targets and downstream effects of this compound in the context of Toxoplasma gondii.
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